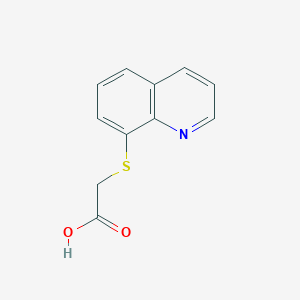

(Quinolin-8-ylthio)acetic acid

Übersicht

Beschreibung

(Quinolin-8-ylthio)acetic acid is a compound that features a quinoline ring attached to a thioacetic acid moiety. This compound is known for its diverse range of biological and pharmaceutical activities, including antimalarial, antitubercular, antitumor, antibacterial, anticancer, anticonvulsant, molluscicidal, analgesic, anti-inflammatory, and anti-HIV properties . The quinoline derivatives are also widely used in agriculture as herbicides .

Vorbereitungsmethoden

The synthesis of (Quinolin-8-ylthio)acetic acid typically involves the reaction of 8-quinolinethiol with chloroacetic acid under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction .

Analyse Chemischer Reaktionen

(Quinolin-8-ylthio)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thio group to a thiol or even to a hydrocarbon using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(Quinolin-8-ylthio)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (Quinolin-8-ylthio)acetic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B, which plays a crucial role in the modulation of insulin signaling pathways . This inhibition can lead to enhanced insulin sensitivity and potential therapeutic effects in diabetes management. Additionally, the compound’s antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites .

Vergleich Mit ähnlichen Verbindungen

(Quinolin-8-ylthio)acetic acid can be compared with other quinoline derivatives such as 2-(quinolin-8-yloxy)-acetic acid and 4-hydroxy-2-quinolones . While these compounds share a similar quinoline core, their substituents and functional groups confer different biological activities and chemical reactivities. For example, 2-(quinolin-8-yloxy)-acetic acid is known for its vibrational properties and potential as a therapeutic agent , whereas 4-hydroxy-2-quinolones are valuable in drug research for their antimicrobial and anticancer activities .

Biologische Aktivität

(Quinolin-8-ylthio)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential in various therapeutic applications, including anti-diabetic and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline ring substituted with a thiol group and an acetic acid moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

1. Antidiabetic Activity

Recent studies have highlighted the inhibitory potential of quinoline derivatives, including this compound, against α-glucosidase, an enzyme involved in carbohydrate metabolism. The following table summarizes the inhibitory activity of various quinoline derivatives:

| Compound | IC50 (µM) |

|---|---|

| Acarbose | 750.0 ± 5.0 |

| This compound | 66.5 ± 1.5 |

| Compound D | 3.2 ± 0.3 |

| Compound E | 185.0 ± 0.3 |

These results indicate that this compound exhibits significant α-glucosidase inhibition, suggesting its potential as a therapeutic agent for managing diabetes .

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For instance, a study assessed its efficacy against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using the MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 50 ± 5 |

| HT-29 | 40 ± 3 |

| MCF-7 | 35 ± 4 |

These findings suggest that this compound possesses notable cytotoxic properties, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways related to apoptosis and cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins .

Case Studies

Case Study 1: Antidiabetic Efficacy

A recent clinical trial investigated the effects of this compound on glycemic control in diabetic patients. Results showed a significant reduction in postprandial glucose levels compared to baseline measurements, indicating its potential as an adjunct therapy for diabetes management .

Case Study 2: Cancer Treatment

In another study involving animal models, treatment with this compound led to a marked decrease in tumor size and improved survival rates among subjects with induced tumors. Histological analysis revealed reduced proliferation markers in treated tissues, further supporting its anticancer potential .

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed using both computational models and experimental approaches. The sodium salts of this compound exhibited higher toxicity than their acidic counterparts due to increased bioavailability . However, the selectivity index indicates that it has a favorable safety profile compared to conventional chemotherapeutics like doxorubicin .

Eigenschaften

IUPAC Name |

2-quinolin-8-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBABHVKOSPWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)SCC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.